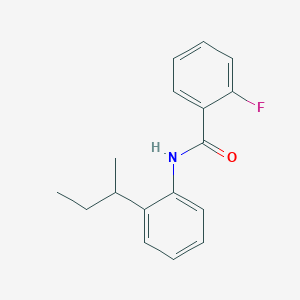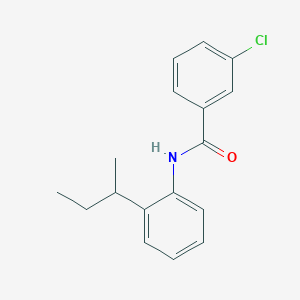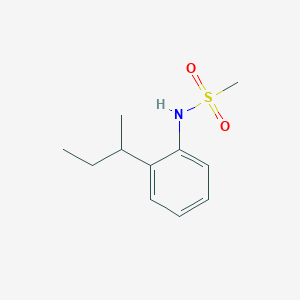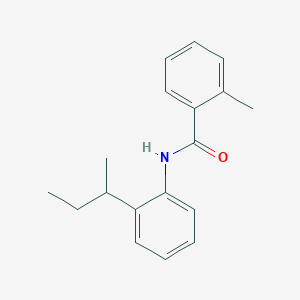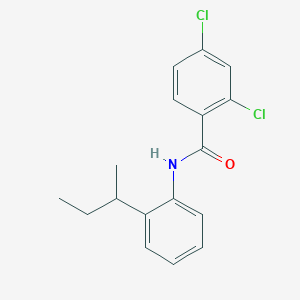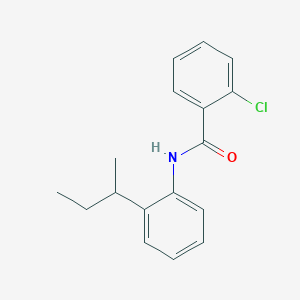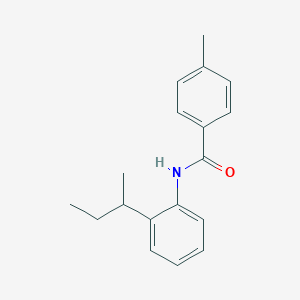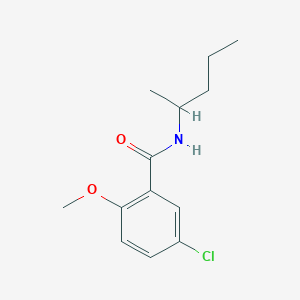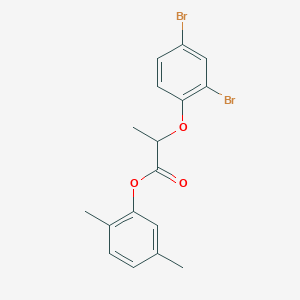
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate, also known as DPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPB is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to regulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate also has limitations, such as its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the study of 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate, including its potential applications in drug discovery, cancer research, and material science. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate could be further studied for its mechanism of action, biochemical and physiological effects, and potential toxicity. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate could also be modified to enhance its properties, such as its solubility and stability, for various applications.
Métodos De Síntesis
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate can be synthesized through various methods, including the reaction of 2,4-dibromophenol with 2,5-dimethylphenylpropanoic acid in the presence of a coupling agent, such as DCC or EDC, or through the reaction of 2,5-dimethylphenol with 2-(2,4-dibromophenoxy)propanoic acid in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Aplicaciones Científicas De Investigación
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and material science. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to have potential applications in the development of new materials, such as polymers and coatings.
Propiedades
Fórmula molecular |
C17H16Br2O3 |
|---|---|
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) 2-(2,4-dibromophenoxy)propanoate |
InChI |
InChI=1S/C17H16Br2O3/c1-10-4-5-11(2)16(8-10)22-17(20)12(3)21-15-7-6-13(18)9-14(15)19/h4-9,12H,1-3H3 |
Clave InChI |
PSJUMYYWCXSGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





